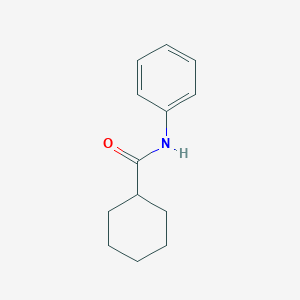

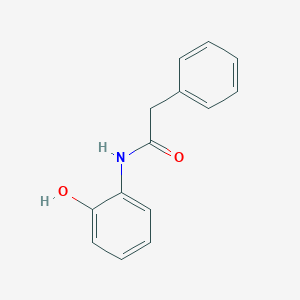

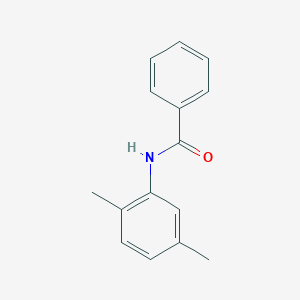

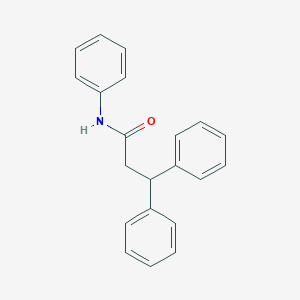

N-(2-ヒドロキシフェニル)-2-フェニルアセトアミド

説明

“N-(2-hydroxyphenyl)acetamide” also known as “O-acetaminophenol” and “2-acetylaminophenol”, is a derivative of salicylic acid . It has been reported as a less toxic compound compared to paracetamol or aspirin with anti-platelet aggregating and anti-inflammatory activity .

Synthesis Analysis

“N-(2-hydroxyphenyl)acrylamide” as a functional monomer was synthesized and its complexation with Ni(II) ions was surveyed. Then, complex monomer (Ni(II)/N-(2-hydroxyphenyl)acrylamide) polymerized with EGDMA as a crosslinking agent and AIBN as an initiator .Molecular Structure Analysis

The molecular formula of “N-(2-hydroxyphenyl)acetamide” is C7H7NO2 .Chemical Reactions Analysis

“N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)”, a derivative of valproic acid (VPA), has been proposed as a potential anticancer agent due to its improved antiproliferative effects in some cancer cell lines. Although there is evidence that VPA is metabolized by cytochrome P450 2C11 rat isoform, HO-AAVPA CYP-mediated metabolism has not yet been fully explored .Physical And Chemical Properties Analysis

The density of “N-(2-hydroxyphenyl)acetamide” is 1.3±0.1 g/cm3. Its boiling point is 338.4±25.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 60.5±3.0 kJ/mol. The flash point is 158.4±23.2 °C .科学的研究の応用

イオンインプリントポリマー合成

この化合物は、ニッケル(II)イオン用のイオンインプリントポリマーの合成に使用されています。 それは、Ni(II)イオンと錯体を形成する機能性モノマーとして作用し、その後重合されてニッケル(II)イオンに特異的な結合部位を持つ材料が生成されます。 .

微生物分解研究

それは、アミノバクター・アミノボランスやペニバチルス・ポリミクサなどの特定の細菌が、2-ベンゾオキサゾリン-2-オン(BOA)を、N-(2-ヒドロキシフェニル)アセトアミド誘導体を含むさまざまな化合物に分解する微生物分解研究に関与しています。 .

抗炎症および抗酸化研究

N-(2-ヒドロキシフェニル)-2-フェニルアセトアミドとその金ナノ粒子との複合体は、マウスにおける炎症と酸化ストレスを軽減することにより、グリセロール誘発性急性腎臓障害を予防する可能性について研究されています。 .

鎮痛および解熱薬

それはまた、アセトアミノフェンとしても知られており、多くの国で市販されている痛みや発熱の軽減に広く使用されている薬です。.

肝毒性評価

バルプロ酸から誘導された、N-(2-ヒドロキシフェニル)-2-プロピルペンタンアミド(HO-AAVPA)などの新規化合物の評価が行われており、これはさまざまな癌細胞株においてバルプロ酸よりも優れた抗増殖活性を見せました。 .

作用機序

Target of Action

N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a derivative of valproic acid (VPA) and has been identified as a histone deacetylase inhibitor . This compound has shown improved antiproliferative activity towards various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer cell lines (HeLa), compared to that of VPA .

Mode of Action

The compound interacts with its targets, primarily histone deacetylases, to inhibit their activity . This inhibition leads to the release of nuclear HMGB1 and modifies reactive oxygen species (ROS) levels in HeLa cells . The compound’s interaction with its targets results in changes in the cellular environment, leading to the inhibition of cell growth and induction of apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways influenced by this compound is the histone deacetylation pathway . By inhibiting histone deacetylases, the compound alters the acetylation state of histones, thereby influencing gene expression. This can lead to changes in cell growth and survival .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the action of N-(2-hydroxyphenyl)-2-phenylacetamide is the inhibition of cell growth and the induction of apoptosis in various cancer cell lines . This is achieved through the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of N-(2-hydroxyphenyl)-2-phenylacetamide can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of specific enzymes can all influence the compound’s action

将来の方向性

特性

IUPAC Name |

N-(2-hydroxyphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFXRWOIRKOKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356860 | |

| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95384-58-0 | |

| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)